molecular formula C24H27NO6 B11627231 (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B11627231
M. Wt: 425.5 g/mol
InChI Key: NCOZXJHXMORKJA-LSDHQDQOSA-N
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Description

5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, 3-methoxypropylamine, and 4-methylbenzoyl chloride. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidinone core.

    Acylation: The final step involves the acylation of the pyrrolidinone core with 4-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Inhibiting the activity of specific enzymes or receptors.

    Activation: Activating certain signaling pathways.

    Binding: Binding to specific proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE
  • 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-IMINE

Uniqueness

The uniqueness of 5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of methoxy, hydroxy, and benzoyl groups attached to a pyrrolidinone core makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-15-6-8-16(9-7-15)22(26)20-21(18-14-17(30-3)10-11-19(18)31-4)25(12-5-13-29-2)24(28)23(20)27/h6-11,14,21,26H,5,12-13H2,1-4H3/b22-20+

InChI Key

NCOZXJHXMORKJA-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=C(C=CC(=C3)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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